5-Hydroxypyrimidin-4(5H)-one
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Overview
Description
5-Hydroxypyrimidin-4(5H)-one is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic compounds that play a crucial role in various biological processes, including the structure of nucleic acids. The hydroxyl group at the 5-position of the pyrimidine ring imparts unique chemical properties to this compound, making it a subject of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxypyrimidin-4(5H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of urea with β-ketoesters in the presence of a base, leading to the formation of the pyrimidine ring. The reaction conditions often include moderate temperatures and the use of solvents like ethanol or methanol.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions: 5-Hydroxypyrimidin-4(5H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride or phosphorus tribromide.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine-4,5-dione, while reduction can produce 5-aminopyrimidin-4(5H)-one.
Scientific Research Applications
5-Hydroxypyrimidin-4(5H)-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential role in enzyme inhibition and as a precursor for nucleotide analogs.
Medicine: Research explores its potential as an antiviral, anticancer, and antimicrobial agent.
Industry: It is used in the development of pharmaceuticals, agrochemicals, and dyes.
Mechanism of Action
The mechanism of action of 5-Hydroxypyrimidin-4(5H)-one involves its interaction with various molecular targets and pathways. For instance, it can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. The compound may also interfere with nucleic acid synthesis, leading to its potential use as an antiviral or anticancer agent. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Pyrimidine: The parent compound without the hydroxyl group.
5-Fluorouracil: A fluorinated pyrimidine used as an anticancer drug.
Cytosine: A naturally occurring pyrimidine base found in nucleic acids.
Uniqueness: 5-Hydroxypyrimidin-4(5H)-one is unique due to the presence of the hydroxyl group at the 5-position, which imparts distinct chemical reactivity and biological activity. This differentiates it from other pyrimidine derivatives and makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
5-hydroxy-5H-pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2O2/c7-3-1-5-2-6-4(3)8/h1-3,7H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJQHRVKOLVGBHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC=NC(=O)C1O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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